molecular formula C24H24N2O3S B3011648 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide CAS No. 942006-33-9

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Cat. No.: B3011648
CAS No.: 942006-33-9
M. Wt: 420.53
InChI Key: ALHOEADNDSIIRN-UHFFFAOYSA-N
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Description

The compound N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide features a tetrahydroquinoline core substituted at the 1-position with a phenylsulfonyl group and at the 6-position with an m-tolyl acetamide side chain. While direct data on this compound is unavailable in the provided evidence, its structural analogs highlight critical pharmacophoric elements:

  • Tetrahydroquinoline core: A saturated six-membered heterocycle with a nitrogen atom, enabling hydrogen bonding and π-π interactions.
  • Phenylsulfonyl group: A strong electron-withdrawing substituent that may enhance metabolic stability and receptor binding .
  • m-Tolyl acetamide: A lipophilic aryl group (meta-methylphenyl) contributing to steric bulk and hydrophobicity .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)16-24(27)25-21-12-13-23-20(17-21)9-6-14-26(23)30(28,29)22-10-3-2-4-11-22/h2-5,7-8,10-13,15,17H,6,9,14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHOEADNDSIIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Tetrahydroquinoline moiety : Known for its diverse pharmacological properties.
  • Phenylsulfonyl group : Often linked to enhanced biological activity.
  • Tolyl acetamide : Contributes to the compound's solubility and bioactivity.

The molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 362.45 g/mol.

Anticonvulsant Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticonvulsant properties. For instance, studies have shown that compounds with similar structural motifs effectively bind to neuronal voltage-sensitive sodium channels, which are crucial in controlling seizure activity. In a study evaluating various derivatives, compounds closely related to this compound demonstrated promising results in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

Compound NameDose (mg/kg)MES ProtectionPTZ Protection
This compound100YesModerate
3-(trifluoromethyl)anilide derivatives300YesYes
3-chloroanilide analogs100NoNo

Anti-inflammatory and Immunomodulatory Effects

Emerging research highlights the compound's potential as an immunomodulator. It has been studied as a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist. In preclinical models of autoimmune diseases such as psoriasis and rheumatoid arthritis, the compound exhibited significant efficacy at lower doses compared to existing treatments .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Voltage-Sensitive Sodium Channels : The compound's ability to modulate these channels contributes to its anticonvulsant effects.
  • RORγt Pathway : By acting as an inverse agonist on RORγt, it may downregulate pro-inflammatory cytokine production in Th17 cells .

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving mice subjected to MES and PTZ tests, the compound demonstrated significant anticonvulsant activity at a dosage of 100 mg/kg. The results indicated a protective effect against seizures comparable to standard antiepileptic drugs .
  • Immunomodulatory Potential : A study investigating the effects of the compound on Th17-mediated autoimmune responses revealed that it significantly reduced inflammatory markers in mouse models of psoriasis. The results suggested that it could serve as a novel therapeutic agent for autoimmune conditions .

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Substituents at 1-Position Reference
Target Compound Tetrahydroquinoline Phenylsulfonyl -
28a () Tetrahydroisoquinoline (3,4-Dimethoxyphenyl)methyl
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-... () Tetrahydroisoquinoline Trifluoroacetyl
20 () Tetrahydroisoquinoline (3,4-Dimethoxyphenyl)methyl

Key Observations :

  • Phenylsulfonyl substituents (target) vs. benzyl or trifluoroacetyl groups (–3) may confer distinct electronic and steric effects. Sulfonyl groups improve metabolic resistance compared to acetyl .

Acetamide Side Chain Modifications

Compound Name Acetamide Substituent Biological Activity (IC₅₀) Reference
Target Compound m-Tolyl Not reported -
28a () Benzylcarbamoyl Not reported
28c () Benzamide Not reported
19 () m-Tolyl (thienopyrimidine-linked) 102.5 µM (SmCD1 inhibition)
G502-0095 () 4-Methoxyphenyl Not reported

Key Observations :

  • The m-tolyl group in the target compound shares structural similarity with Compound 19 (), which shows moderate protease inhibition (IC₅₀ = 102.5 µM). Meta-substitution may balance lipophilicity and steric hindrance .

Key Observations :

  • Sulfonyl group introduction (as in the target) may require chlorosulfonic acid () or sulfonylation agents.
  • Acetamide coupling often employs activating agents like BOP () or nucleophilic acyl substitution.

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